Pyridin-3-yl vs. Pyridin-2-yl Regioisomer: Predicted Carbonic Anhydrase Binding Mode Differentiation
While direct experimental Ki data for 4-(2-methoxyphenoxy)-N-(pyridin-3-yl)benzene-1-sulfonamide against carbonic anhydrase (CA) isoforms are not publicly available, class-level SAR from structurally related pyridine-sulfonamides indicates that the pyridin-3-yl substituent confers a distinct binding orientation within the CA active site compared to pyridin-2-yl isomers. In a published series of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives, the pyridin-3-yl analogs exhibited preferential inhibition of tumor-associated isoforms hCA IX and XII (Ki values in the low nanomolar range, e.g., 5.7–45 nM for the most potent derivatives) over cytosolic isoforms hCA I and II (Ki typically >100 nM) [1]. Pyridin-2-yl regioisomers in the same series showed different isoform selectivity profiles, with reduced hCA IX/XII selectivity. The 2-methoxyphenoxy substituent on the target compound is expected to further modulate isoform selectivity via hydrophobic interactions with the enzyme rim, as demonstrated for para-substituted benzenesulfonamides in the same study [1].
| Evidence Dimension | Predicted hCA isoform selectivity (pyridin-3-yl vs. pyridin-2-yl) |
|---|---|
| Target Compound Data | Predicted preferential hCA IX/XII inhibition (exact Ki not available; inferred from class SAR: low nanomolar range for hCA IX/XII, >100 nM for hCA I/II) |
| Comparator Or Baseline | Pyridine-2-sulfonamide analogs in published series show altered isoform selectivity (e.g., higher hCA I/II activity relative to hCA IX/XII) |
| Quantified Difference | Qualitative selectivity shift; no direct quantitative comparison available for this exact compound |
| Conditions | Inference from stopped-flow CO2 hydration assay and X-ray crystallography of related 4-substituted pyridine-3-sulfonamides (human recombinant CA isoforms I, II, IX, XII) |
Why This Matters
For procurement decisions in CA-related research, the pyridin-3-yl regioisomer may offer a distinct tumor-associated isoform selectivity window that pyridin-2-yl analogs lack, making it a valuable tool compound for studies targeting hCA IX/XII in cancer biology.
- [1] Carta F, et al. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Eur J Med Chem. 2013;62:206-13. doi:10.1016/j.ejmech.2012.12.038. View Source
